

comparative analysis of NAS-181 dimesylate and anpirtoline.

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A Comparative Analysis of NAS-181 Dimesylate and Anpirtoline for Preclinical Research

Introduction

In the landscape of serotonergic research, the precise modulation of 5-HT receptor subtypes is critical for dissecting their roles in physiological and pathological processes. This guide provides a comparative analysis of two significant research compounds: **NAS-181 dimesylate**, a selective 5-HT1B receptor antagonist, and anpirtoline, a potent 5-HT1B receptor agonist with activity at other 5-HT receptors. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their pharmacological profiles, supported by experimental evidence.

Pharmacological Profile Comparison

NAS-181 and anpirtoline exhibit distinct pharmacological profiles centered around the 5-HT1B receptor. NAS-181 is a selective antagonist for the rat 5-HT1B receptor, while anpirtoline acts as a potent agonist at this site, with additional interactions at 5-HT1A and 5-HT3 receptors.

Receptor Binding Affinity

The binding affinities of NAS-181 and anpirtoline for various serotonin receptor subtypes have been characterized through radioligand binding assays. The data presented below summarizes their inhibitory constant (Ki) values, providing a quantitative measure of their binding potency.



Compound	Receptor Subtype	Species	Kı (nM)	Reference
NAS-181	rat 5-HT₁B	Rat	47	
bovine 5-HT ₁ B	Bovine	630		
5-HT ₂ A, 5-HT ₂ C, 5-HT ₆ , 5-HT ₇	-	>3000		_
$\alpha_1, \alpha_2, \beta$ -adrenoceptors	-	>3000		_
Dopamine D ₁ , D ₂	-	>3000		_
Anpirtoline	5-HT1B	Rat	28	[1][2][3]
5-HT ₁ A	Rat	150-151	[1][2][3]	
5-HT₃	Rat	30	[3]	_
5-HT ₂	Rat	1490	[1][2]	_

K_i (Inhibitory Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.

Functional Activity

The functional effects of these compounds at their target receptors are crucial for interpreting experimental outcomes. NAS-181 primarily acts as an antagonist, blocking the effects of 5-HT1B receptor activation, while anpirtoline mimics the effects of serotonin at this receptor.



Compound	Receptor	Functional Effect	Key Experimental Findings	Reference
NAS-181	rat 5-HT1B	Antagonist	- Potentiates K+- stimulated [³H]-5- HT release in rat occipital cortical slices Antagonizes the anpirtoline- induced decrease in 5-HT metabolism.[4]- Attenuates the CP93129- induced decrease in extracellular 5- HT.[5]	[4][5]
Partial Agonist (suggested)	- Reduces basal 5-HT levels in the absence of an agonist in microdialysis studies.	[5][6]		
Anpirtoline	5-HT1B	Agonist	- Inhibits forskolin- stimulated adenylate cyclase activity in rat substantia nigra.[1][2]- Inhibits electrically evoked [3H]-5-HT overflow in rat	[1][2]



			brain cortex slices (EC ₅₀ = 55 nM).
5-HT1A	Agonist (presumed)	- Contributes to its overall pharmacological effects, including antinociceptive and antidepressant-like activities.	[1][7]
5-HT₃	Antagonist	- Inhibits 5-HT- induced cation influx in N1E-115 neuroblastoma cells.[8]- Inhibits the 5-HT-induced Bezold-Jarisch reflex in rats.	[8]

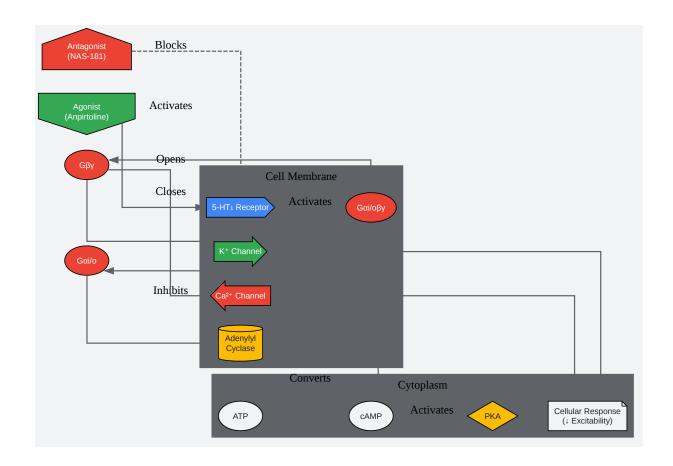
Signaling Pathways

Both NAS-181 and anpirtoline exert their effects by modulating intracellular signaling cascades initiated by 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory G-proteins (Gi/o).

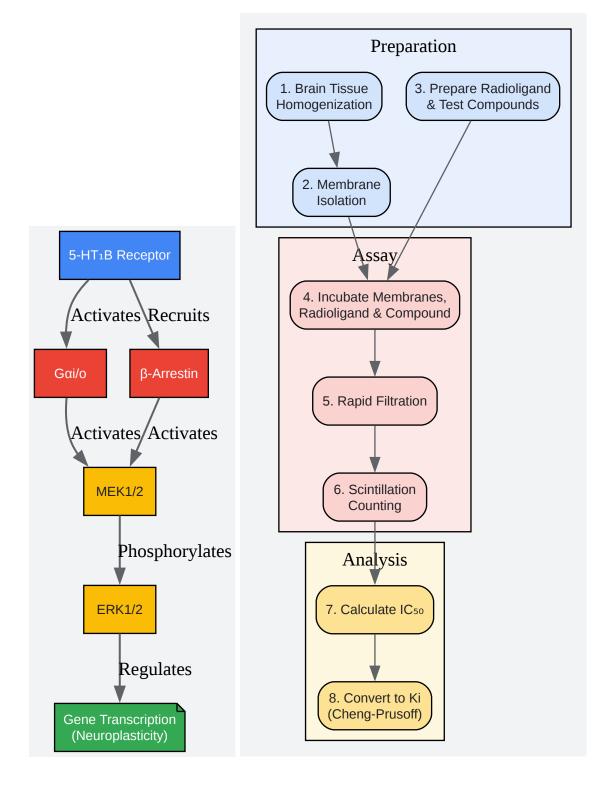
5-HT₁ Receptor Signaling Cascade

Activation of 5-HT1A and 5-HT1B receptors by an agonist like anpirtoline initiates a canonical signaling pathway that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[9][10][11][12] This, in turn, decreases the activity of Protein Kinase A (PKA). The Gβγ subunits can also directly modulate ion channels, leading to hyperpolarization and reduced neuronal excitability.[10][11][12] As an antagonist, NAS-181 blocks the initiation of this cascade at the 5-HT1B receptor.









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References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like actions of anpirtoline in a mouse light-dark aversion paradigm PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT1A receptor: Signaling to behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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